N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a triazole ring and a phenylsulfanyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenylsulfanyl Ethyl Group: This step often involves the reaction of a phenylthiol with an appropriate alkylating agent, such as an alkyl halide, under basic conditions.
Coupling with Benzamide: The final step involves coupling the triazole and phenylsulfanyl ethyl intermediates with a benzamide derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The benzamide and triazole rings can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzamide and triazole derivatives.
Scientific Research Applications
N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Chemical Biology: The compound can serve as a probe for studying biological processes, such as enzyme activity or protein-protein interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity or modulating its function. The phenylsulfanyl and triazole groups can interact with the target through hydrogen bonding, hydrophobic interactions, or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-4-(1,2,4-triazol-4-yl)benzamide: Lacks the sulfanyl group, which may affect its reactivity and binding properties.
N-(2-phenylsulfanylethyl)-4-(1,2,3-triazol-4-yl)benzamide: Contains a different triazole isomer, which can influence its chemical and biological properties.
Uniqueness
N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both the phenylsulfanyl group and the 1,2,4-triazole ring. This combination can provide distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(18-10-11-23-16-4-2-1-3-5-16)14-6-8-15(9-7-14)21-12-19-20-13-21/h1-9,12-13H,10-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUKMXSECMZNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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